Tert-butyl 7-imino-7-oxo-7lambda6-thia-1-azaspiro[3.5]nonane-1-carboxylate
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Overview
Description
Tert-butyl 7-imino-7-oxo-7lambda6-thia-1-azaspiro[3.5]nonane-1-carboxylate: is a synthetic compound with a unique spirocyclic structure It is characterized by the presence of a tert-butyl group, an imino group, an oxo group, and a thia-azaspiro moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-imino-7-oxo-7lambda6-thia-1-azaspiro[3.5]nonane-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 7-imino-7-oxo-7lambda6-thia-1-azaspiro[3.5]nonane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 7-imino-7-oxo-7lambda6-thia-1-azaspiro[3.5]nonane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound may be used to study enzyme interactions and protein binding due to its specific functional groups. It can serve as a probe to investigate biological pathways and molecular targets .
Medicine: In medicine, the compound’s potential therapeutic properties are explored. It may be investigated for its activity against certain diseases or conditions, and its derivatives could be developed into pharmaceutical agents .
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, and materials science applications .
Mechanism of Action
The mechanism of action of tert-butyl 7-imino-7-oxo-7lambda6-thia-1-azaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or binding to DNA/RNA .
Comparison with Similar Compounds
- Tert-butyl 7-imino-7-oxo-7lambda6-thia-2-azaspiro[3.5]nonane-2-carboxylate
- Tert-butyl 7-imino-7-oxo-7lambda6-thia-1-azaspiro[4.4]nonane-1-carboxylate
- Tert-butyl 7-imino-7-oxo-7lambda6-thia-2-azaspiro[3.5]nonane-2-carboxylate
Comparison: Compared to these similar compounds, tert-butyl 7-imino-7-oxo-7lambda6-thia-1-azaspiro[3.5]nonane-1-carboxylate stands out due to its unique spirocyclic structure and specific functional groups.
Properties
IUPAC Name |
tert-butyl 7-imino-7-oxo-7λ6-thia-1-azaspiro[3.5]nonane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3S/c1-11(2,3)17-10(15)14-7-4-12(14)5-8-18(13,16)9-6-12/h13H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOHTTLNJTWRQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CCS(=N)(=O)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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